3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one
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Overview
Description
3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one is an organic compound with a complex structure that includes a piperazine ring substituted with a diethoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3,4-dimethylpiperazine with 3,4-diethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylpropionic acid: Shares the aromatic ring structure but has different substituents.
3,4-Dimethoxyphenylpropionamide: Another related compound with a similar aromatic ring but different side chains.
Uniqueness
3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one is unique due to its specific combination of functional groups and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64401-65-6 |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-14-8-7-13(11-15(14)22-6-2)12-17(3)16(20)18-9-10-19(17)4/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,20) |
InChI Key |
BJUIVLPDYSNPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2(C(=O)NCCN2C)C)OCC |
Origin of Product |
United States |
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